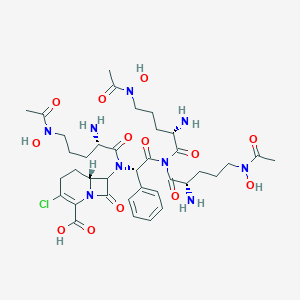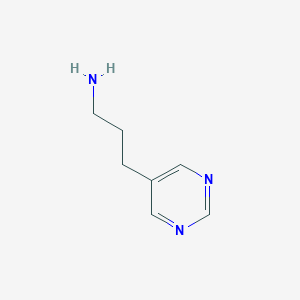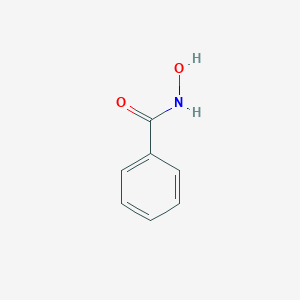
2,3-o-(3-Pentylidene)-D-glyceraldehyde
概要
説明
2,3-o-(3-Pentylidene)-D-glyceraldehyde is a chiral building block used in organic synthesis. It is characterized by the presence of a pentylidene group attached to the glyceraldehyde backbone, which imparts unique stereochemical properties to the molecule. This compound is valuable in the synthesis of various complex molecules due to its ability to control stereochemistry during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-o-(3-Pentylidene)-D-glyceraldehyde typically involves the protection of the glyceraldehyde moiety with a pentylidene group. One common method includes the reaction of D-glyceraldehyde with 3-pentanone in the presence of trimethyl orthoformate and p-toluenesulfonic acid. This reaction forms the pentylidene-protected glyceraldehyde in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product with minimal impurities.
化学反応の分析
Types of Reactions
2,3-o-(3-Pentylidene)-D-glyceraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,3-o-(3-Pentylidene)-D-glyceric acid.
Reduction: 2,3-o-(3-Pentylidene)-D-glycerol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-o-(3-Pentylidene)-D-glyceraldehyde is used in several scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving glyceraldehyde derivatives.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of fine chemicals and as a precursor for the synthesis of chiral ligands and catalysts.
作用機序
The mechanism of action of 2,3-o-(3-Pentylidene)-D-glyceraldehyde involves its ability to act as a chiral template in chemical reactions. The pentylidene group provides steric hindrance, which influences the approach of reagents to the reactive centers of the molecule. This control over stereochemistry is crucial in the synthesis of enantiomerically pure compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
2,3-o-(3-Cyclopentylidene)-D-glyceraldehyde: Similar in structure but with a cyclopentylidene group instead of a pentylidene group.
2,3-o-(3-Benzylidene)-D-glyceraldehyde: Contains a benzylidene group, offering different steric and electronic properties.
Uniqueness
2,3-o-(3-Pentylidene)-D-glyceraldehyde is unique due to its specific pentylidene protection, which provides distinct steric effects and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in stereoselective synthesis and the production of enantiomerically pure compounds.
特性
IUPAC Name |
(4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSCFVGTYTZEMA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(OC[C@@H](O1)C=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472755 | |
| Record name | 2,3-o-(3-Pentylidene)-D-glyceraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120157-60-0 | |
| Record name | 2,3-o-(3-Pentylidene)-D-glyceraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)



![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)





